An In-depth Technical Guide to N-gamma-Cbz-L-2,4-diaminobutyric Acid: A Cornerstone for Advanced Peptide Synthesis
An In-depth Technical Guide to N-gamma-Cbz-L-2,4-diaminobutyric Acid: A Cornerstone for Advanced Peptide Synthesis
Introduction: The Strategic Importance of N-gamma-Cbz-L-2,4-diaminobutyric Acid in Peptide Chemistry
N-gamma-Cbz-L-2,4-diaminobutyric acid, registered under CAS number 2130-77-0, is a non-proteinogenic amino acid derivative that serves as a highly versatile building block in modern peptide synthesis. Its strategic value lies in the orthogonal protection of its two amino groups: a free alpha-amino group poised for peptide bond formation and a gamma-amino group shielded by the classic Carboxybenzyl (Cbz or Z) protecting group. This differential protection allows for the site-selective elaboration of peptide chains, making it an indispensable tool for the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring side-chain modifications such as the incorporation of labels or conjugation to other molecules.[1][2]
This guide provides an in-depth exploration of N-gamma-Cbz-L-2,4-diaminobutyric acid (H-Dab(Z)-OH), from its fundamental physicochemical properties and synthesis to its strategic application in solid-phase peptide synthesis (SPPS) and analytical characterization. The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the technical understanding necessary to effectively leverage this reagent in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its successful application. The key properties of N-gamma-Cbz-L-2,4-diaminobutyric acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2130-77-0 | [3] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |
| Molecular Weight | 252.27 g/mol | [3] |
| IUPAC Name | (2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid | [4] |
| Synonyms | H-Dab(Z)-OH, L-Dab(Z)-OH | [3][4] |
| Appearance | White solid | [4] |
| Melting Point | 225-227 °C (Predicted) | [4] |
| Solubility | Insoluble in water, soluble in some organic solvents like methanol. | [5] |
| Storage Conditions | 2-8 °C | [4] |
Note: Some properties are predicted and should be confirmed experimentally.
Spectroscopic Characterization
-
¹H NMR: Expected signals would include aromatic protons from the Cbz group (around 7.3 ppm), a singlet for the benzylic CH₂ of the Cbz group (around 5.1 ppm), the alpha-proton (α-CH), the beta-protons (β-CH₂), and the gamma-protons (γ-CH₂). The chemical shifts of the aliphatic protons would be influenced by the neighboring functional groups.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbons (carboxyl and carbamate), aromatic carbons of the phenyl ring, the benzylic carbon of the Cbz group, and the aliphatic carbons of the diaminobutyric acid backbone.
Synthesis of N-gamma-Cbz-L-2,4-diaminobutyric Acid
The synthesis of N-gamma-Cbz-L-2,4-diaminobutyric acid presents a key challenge: the selective protection of the gamma-amino group while leaving the alpha-amino group free or temporarily protected by a more labile group. A common and effective strategy starts from L-glutamic acid.[6][7][8]
Conceptual Synthetic Workflow
The transformation from L-glutamic acid involves the reduction of the side-chain carboxylic acid to a primary amine, with appropriate protection strategies to ensure regioselectivity.
Caption: Conceptual workflow for the synthesis of H-Dab(Z)-OH from L-glutamic acid.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure based on established chemical transformations for amino acid synthesis.[9]
-
Protection of L-Glutamic Acid:
-
Protect the α-amino group of L-glutamic acid with a Boc group using Di-tert-butyl dicarbonate (Boc₂O).
-
Esterify both carboxylic acids, for instance, as benzyl esters, to yield Boc-L-Glu(OBn)-OBn.
-
-
Selective Deprotection of the Side Chain:
-
Selectively remove the γ-benzyl ester. This can often be achieved under specific catalytic transfer hydrogenation conditions that are mild enough not to significantly affect the Cbz group that will be formed.
-
-
Curtius Rearrangement for Amine Formation:
-
Activate the free γ-carboxylic acid, for example, by forming an acid chloride or using a coupling agent like diphenylphosphoryl azide (DPPA).
-
The resulting acyl azide is then heated in the presence of benzyl alcohol. The azide undergoes rearrangement to an isocyanate, which is trapped by benzyl alcohol to form the N-gamma-Cbz protected amine.
-
-
Deprotection of the Alpha-Amino and Alpha-Carboxyl Groups:
-
Remove the Boc group using trifluoroacetic acid (TFA).
-
Remove the α-benzyl ester by catalytic hydrogenolysis. Care must be taken as this step can also cleave the Cbz group. Alternatively, if an orthogonal ester was used (e.g., t-butyl ester), it can be removed with TFA along with the Boc group.
-
-
Purification:
-
The final product is purified by crystallization or chromatography to yield N-gamma-Cbz-L-2,4-diaminobutyric acid.
-
Application in Peptide Synthesis: The Orthogonal Strategy
The primary utility of H-Dab(Z)-OH lies in its role as a building block in an orthogonal protection strategy, a cornerstone of modern peptide synthesis.[10][11][12] In this context, "orthogonal" means that different protecting groups can be removed under distinct chemical conditions without affecting the others.[11]
Caption: Orthogonal protection strategy using H-Dab(Z)-OH in Fmoc-based SPPS.
This strategy is particularly powerful for:
-
Synthesis of Branched Peptides: The free α-amino group is used for the elongation of the main peptide chain. After the main chain synthesis is complete, the Cbz group on the side chain can be removed to expose the γ-amino group, allowing for the synthesis of a second peptide chain branching off from the Dab residue.
-
Site-Specific Labeling: The γ-amino group can be selectively deprotected while the peptide is still on the solid support to attach fluorescent dyes, biotin, or other reporter molecules.
-
Cyclic Peptide Synthesis: H-Dab(Z)-OH can be incorporated into a linear peptide. After elongation, the Cbz group can be removed, and the now-free γ-amino group can be cyclized with the C-terminal carboxyl group or another side chain to form a cyclic peptide.[13][14][15] This is a common strategy in the development of antimicrobial peptides and other constrained therapeutic peptides.[5][16][17]
Deprotection of the Cbz Group
The removal of the Cbz group is a critical step. The two most common methods are:
-
Catalytic Hydrogenolysis: This is a mild method involving hydrogenation with a palladium catalyst (e.g., Pd/C).[18][19] It is highly efficient but incompatible with peptides containing other reducible functional groups like Cys(Trt) or Met residues.
-
Strong Acid Cleavage: Treatment with strong acids like HBr in acetic acid will also cleave the Cbz group.[20] This method is often used when hydrogenolysis is not feasible.
Analytical Quality Control
Ensuring the purity of N-gamma-Cbz-L-2,4-diaminobutyric acid is crucial for its successful use in peptide synthesis. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment.
Illustrative HPLC Method
A reversed-phase HPLC (RP-HPLC) method is typically employed. Due to the presence of the aromatic Cbz group, UV detection is straightforward.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 220 nm.
-
Derivatization: For quantification in complex matrices or for enhanced sensitivity, pre-column derivatization of the free alpha-amino group with reagents like o-phthalaldehyde (OPA) can be used, although this is more common for the unprotected amino acid.[21][22][23]
Safety and Handling
While a specific safety data sheet (SDS) for CAS 2130-77-0 is not widely published, general precautions for handling amino acid derivatives should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C.
Conclusion: A Versatile Tool for Peptide Innovation
N-gamma-Cbz-L-2,4-diaminobutyric acid is more than just a modified amino acid; it is a strategic tool that enables chemists to construct complex and novel peptide architectures with precision and control. Its key advantage, the orthogonal Cbz protection on the side-chain amine, provides a reliable handle for site-specific modifications, branching, and cyclization. By understanding its synthesis, properties, and the strategic rationale behind its use, researchers can unlock new possibilities in the fields of drug discovery, diagnostics, and materials science, driving forward the development of next-generation peptide-based technologies.
References
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Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Ingenta Connect. Retrieved February 12, 2026, from [Link]
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1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Retrieved February 12, 2026, from [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved February 12, 2026, from [Link]
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Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. (2025, August 7). ResearchGate. Retrieved from [Link]
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Ivy Fine Chemicals. (n.d.). H-DAB(Z)-OH [CAS: 2130-77-0]. Retrieved February 12, 2026, from [Link]
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An, S., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Retrieved from [Link]
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Angell, Y. L., et al. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules. Retrieved from [Link]
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Szymański, J., & Wójtowicz-Krawiec, A. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Szokan, G., et al. (1994). HPLC determination of enantiomeric purity of protected amino acid derivatives used in peptide synthesis. Journal of liquid chromatography. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 12, 2026, from [Link]
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ChemBK. (2024, April 9). N(alpha)-Z-L-2,4-diaminobutyric acid. Retrieved from [Link]
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gamma-Aminobutyric acid in brain: its formation from glutamic acid. (2025, September 19). ResearchGate. Retrieved from [Link]
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Roviello, G. N., et al. (2006). Synthesis, characterization and hybridization studies of new nucleo-gamma-peptides based on diaminobutyric acid. Journal of Peptide Science. Retrieved from [Link]
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Roviello, G. N., et al. (2006). Synthesis, characterization and hybridization studies of new nucleo-gamma-peptides based on diaminobutyric acid. Journal of Peptide Science. Retrieved from [Link]
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Li, Y., et al. (2019). Efficient production of gamma-aminobutyric acid by engineered Saccharomyces cerevisiae with glutamate decarboxylases from Streptomyces. Biotechnology and Applied Biochemistry. Retrieved from [Link]
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Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (2022, March). ResearchGate. Retrieved from [Link]
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Oregon State University. (n.d.). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved from [Link]
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Monash University. (2001, March 7). The synthesis of cyclic peptides. Retrieved from [Link]
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de la Fuente-Núñez, C. (2019). Antimicrobial Peptides and Their Assemblies. Molecules. Retrieved from [Link]
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Colibri. (2023, May 16). Enzymatic synthesis of new antimicrobial peptides for food purposes. Retrieved from [Link]
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Synthesis of N‐(4‐aminobenzoyl)‐γ‐oligo (L‐glutamic acid)s. (2025, August 5). ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthetic Natural Product Inspired Cyclic Peptides. Retrieved February 12, 2026, from [Link]
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National Center for Biotechnology Information. (2020, April 9). Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABAAR) Modulators Acting at the Benzodiazepine Binding Site: An Update. Retrieved from [Link]
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